3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is an organic compound with the molecular formula C14H14BrNO3. It is a derivative of benzamide, featuring a bromine atom, a furan ring, and a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:
Furan Ring Formation: Incorporation of the furan ring through a cyclization reaction.
Hydroxypropyl Group Addition: Attachment of the hydroxypropyl group via a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Biology: Study of its interactions with biological molecules and potential as a biochemical probe.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and furan ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Bromofuran: A simpler compound with a bromine atom and a furan ring, used as a building block in organic synthesis.
3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide: A structurally related compound with additional bromine and pyridine groups, used in medicinal chemistry.
Uniqueness
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is unique due to its combination of a bromine atom, furan ring, and hydroxypropyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHNLTWEOPCJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.